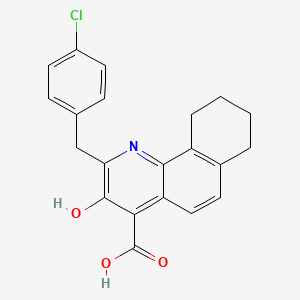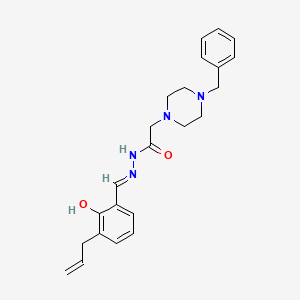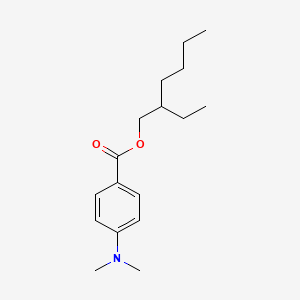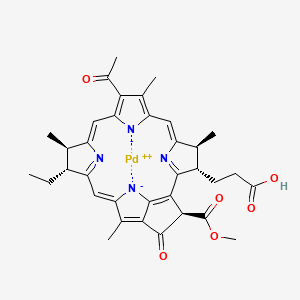
Piridoxilidenoglutamato
Descripción general
Descripción
Pyridoxylideneglutamate is a compound that has garnered attention in the field of nuclear medicine, particularly for its use as a radiopharmaceutical agent. It is a Schiff base formed from the condensation of pyridoxal (a form of vitamin B6) and glutamic acid. This compound is primarily used in hepatobiliary imaging due to its ability to form stable complexes with technetium-99m, a widely used radioisotope in diagnostic imaging .
Aplicaciones Científicas De Investigación
Pyridoxylideneglutamate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study Schiff base formation and stability.
Biology: The compound’s interaction with biological molecules is of interest in understanding vitamin B6 metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxylideneglutamate involves the reaction between pyridoxal and glutamic acid. The process typically requires the formation of a Schiff base, which is achieved by mixing equimolar amounts of pyridoxal and glutamic acid in an aqueous solution. The reaction is facilitated by maintaining the pH around 7.0 to 8.0 and allowing the mixture to react at room temperature for several hours .
Industrial Production Methods: For industrial production, the preparation of pyridoxylideneglutamate is often carried out using a tin-adsorbed resin method. This involves the use of stannous chloride as a reducing agent to facilitate the complexation with technetium-99m. The process includes autoclaving the mixture at 121°C for 30 minutes to ensure the formation of a stable complex .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxylideneglutamate primarily undergoes complexation reactions, particularly with technetium-99m. This complexation is crucial for its application in medical imaging. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Complexation: Stannous chloride is commonly used as a reducing agent to facilitate the binding of technetium-99m to pyridoxylideneglutamate.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidative stability of the compound.
Reduction: Reducing agents like sodium borohydride can be employed to investigate the reduction potential of the Schiff base.
Major Products Formed: The primary product of interest is the technetium-99m-pyridoxylideneglutamate complex, which is used for hepatobiliary imaging. Other products may include various oxidation or reduction derivatives, depending on the specific reactions conducted.
Mecanismo De Acción
The mechanism of action of pyridoxylideneglutamate in medical imaging involves its ability to form a stable complex with technetium-99m. Once injected into the body, the technetium-99m-pyridoxylideneglutamate complex is taken up by hepatocytes and excreted into the bile. This allows for clear imaging of the hepatobiliary system, aiding in the diagnosis of various liver and gallbladder conditions .
Comparación Con Compuestos Similares
Pyridoxylideneglutamate can be compared with other Schiff bases and radiopharmaceutical agents:
Similar Compounds:
Uniqueness: Pyridoxylideneglutamate’s uniqueness lies in its specific application for hepatobiliary imaging, providing clear and rapid imaging of the liver and gallbladder. Its formation as a Schiff base from pyridoxal and glutamic acid also distinguishes it from other radiopharmaceuticals .
Propiedades
IUPAC Name |
(2S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-7-12(19)9(8(6-16)4-14-7)5-15-10(13(20)21)2-3-11(17)18/h4-5,10,16,19H,2-3,6H2,1H3,(H,17,18)(H,20,21)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIGYCWRAAYWTQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NC(CCC(=O)O)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=N[C@@H](CCC(=O)O)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13934-03-7 | |
| Record name | Pyridoxylideneglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013934037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)









